molecular formula C5H6N2O2S B589867 N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide CAS No. 148928-99-8

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide

Cat. No.: B589867
CAS No.: 148928-99-8
M. Wt: 158.175
InChI Key: XKTIXYURXRVHPH-UHFFFAOYSA-N
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Description

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide is a chemical compound with the molecular formula C5H6N2O2S It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3-methylisothiazole-5-carboxylic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylisothiazole-5-carboxamide
  • N-hydroxy-2-methylisothiazole-5-carboxamide
  • N-hydroxy-4-methylisothiazole-5-carboxamide

Uniqueness

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

148928-99-8

Molecular Formula

C5H6N2O2S

Molecular Weight

158.175

IUPAC Name

N-hydroxy-3-methyl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C5H6N2O2S/c1-3-2-4(10-7-3)5(8)6-9/h2,9H,1H3,(H,6,8)

InChI Key

XKTIXYURXRVHPH-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)C(=O)NO

Synonyms

5-Isothiazolecarboxamide,N-hydroxy-3-methyl-(9CI)

Origin of Product

United States

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